Lofexidine-d4 Hydrochloride

描述

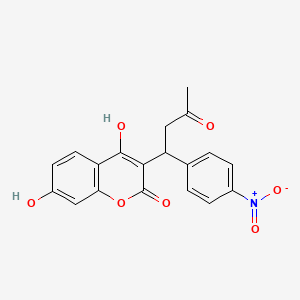

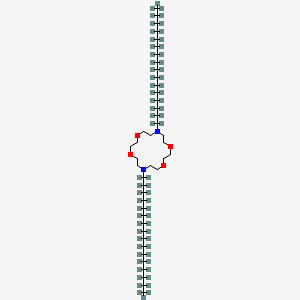

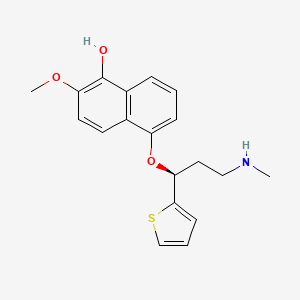

Lofexidine-d4 Hydrochloride is the deuterium labeled version of Lofexidine Hydrochloride . It is a selective α2-receptor agonist, commonly used to alleviate the physical symptoms of heroin and other types of opioid withdrawal . It is a white or almost white crystalline solid that can dissolve in water .

Molecular Structure Analysis

The molecular formula of Lofexidine-d4 Hydrochloride is C11 2H4 H8 Cl2 N2 . Its molecular weight is 247.16 .Physical And Chemical Properties Analysis

Lofexidine-d4 Hydrochloride is a white or almost white crystalline solid that can dissolve in water . Its molecular weight is 247.16 .科研应用

1. Efficacy in Opioid Withdrawal

Lofexidine hydrochloride has been widely studied for its efficacy in treating opioid withdrawal symptoms. It acts as an alpha-2-adrenergic receptor agonist, providing better efficacy than placebo in reducing opioid withdrawal symptoms, with less reported hypotension compared to clonidine (Gorodetzky et al., 2017).

2. Receptor Binding Profile

The receptor binding profile of lofexidine differs from clonidine, another alpha-2 adrenoceptor agonist. This difference in receptor affinity contributes to its unique clinical attributes and effectiveness in mitigating withdrawal symptoms (Raffa et al., 2019).

3. Synthesis and Pharmacokinetics

Research on the synthesis of lofexidine, including its d4 forms, has been conducted to enable pharmacokinetic studies and understand the differential in vivo metabolism of its enantiomers. These studies are crucial for the development and effective use of the drug in clinical settings (Vartak et al., 2009).

4. Comparison with Other Treatments

Several studies have compared lofexidine with other treatments for opioid withdrawal. It has shown similar efficacy to other treatments, like methadone and buprenorphine, with a better side effects profile (Rehman et al., 2019).

5. Non-Opioid Alternative for Opioid Withdrawal

Lofexidine is considered a useful non-opioid alternative for treating opioid withdrawal symptoms. Its role as a non-opioid medication provides a significant advantage in opioid withdrawal management (Yu et al., 2008).

6. Effects on Cardiac Repolarization

Studies on the safety of lofexidine, including its effects on cardiac repolarization during opioid withdrawal treatment, have been conducted. These are important for understanding the cardiovascular safety profile of the drug (Darpö et al., 2019).

7. Safety and Side Effects

Lofexidine's safety and side effects have been thoroughly evaluated, especially in comparison to clonidine. This includes assessing the severity and incidence of adverse effects such as hypotension and bradycardia (Kuszmaul et al., 2019).

Safety And Hazards

未来方向

Lofexidine is indicated for mitigation of symptoms associated with acute withdrawal from opioids and for facilitation of the completion of opioid discontinuation treatment . It is the first non-opioid medication for the symptomatic management of opioid discontinuation . The FDA will continue to encourage the innovation and development of therapies to help those suffering from opioid addiction transition to lives of sobriety .

Relevant Papers Several papers have been published on Lofexidine. One paper discusses the role of Lofexidine in the management of opioid withdrawal . Another paper provides the full prescribing information for Lofexidine . These papers provide valuable insights into the use and effects of Lofexidine.

性质

IUPAC Name |

4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHMKBNNNZGHF-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C(C)OC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724574 | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lofexidine-d4 Hydrochloride | |

CAS RN |

78302-26-8 | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)